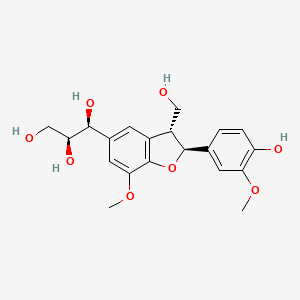

Meliasendanin D

描述

属性

IUPAC Name |

(1S,2S)-1-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O8/c1-26-16-6-10(3-4-14(16)23)19-13(8-21)12-5-11(18(25)15(24)9-22)7-17(27-2)20(12)28-19/h3-7,13,15,18-19,21-25H,8-9H2,1-2H3/t13-,15-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJXMEVQVACVMD-KNEBKQPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)[C@@H]([C@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidating the Molecular Mechanisms of Toosendanin: A Technical Overview for Researchers

Disclaimer: Information regarding the specific mechanism of action for Meliasendanin D is not available in the current scientific literature. This document provides an in-depth technical guide on the well-researched, structurally related triterpenoid, Toosendanin , also isolated from Melia toosendan. This information is intended for researchers, scientists, and drug development professionals.

Toosendanin (TSN) has emerged as a compound of interest in oncology research due to its demonstrated ability to suppress proliferation and induce apoptosis in various human cancer cell lines. This guide synthesizes the current understanding of its mechanism of action, focusing on its impact on key signaling pathways and the experimental evidence that substantiates these findings.

Core Mechanism of Action: Induction of Apoptosis via Signaling Pathway Modulation

Toosendanin exerts its anticancer effects primarily through the induction of apoptosis, a process of programmed cell death, which is mediated by the modulation of specific intracellular signaling cascades. The primary pathways identified to be influenced by Toosendanin are the JNK and STAT3 signaling pathways.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of Toosendanin have been quantified in several studies. The following tables summarize the key quantitative data from research on its impact on cancer cells.

| Cell Line | Assay Type | Parameter | Value | Reference |

| HL-60 (Human Promyelocytic Leukemia) | Proliferation Assay | IC50 (48h) | 28 ng/mL | [1] |

| Osteosarcoma Cells | Phospho-STAT3 (Tyr-705) Inhibition | Effective Concentration | 100 nM | [2] |

Table 1: Cytotoxicity of Toosendanin

| Cell Line | Protein | Effect | Method | Reference |

| HL-60 | Bax | Increase | Western Blot | [1] |

| HL-60 | Bcl-2 | Decrease | Western Blot | [1] |

| HL-60 | Cleaved PARP | Increase | Western Blot | [1] |

| HL-60 | Cleaved Caspase-3 | Increase | Western Blot | [1] |

| Osteosarcoma | Phospho-STAT3 (Tyr-705) | Selective Inhibition | Western Blot | [2] |

| Osteosarcoma | STAT3 | No Change in Total Protein | Western Blot | [2] |

| Osteosarcoma | VEGF | Downregulation (mRNA & Protein) | RT-PCR, Western Blot | [2] |

Table 2: Effect of Toosendanin on Apoptosis-Related and Signaling Proteins

Signaling Pathways and Experimental Workflows

1. JNK Signaling Pathway in HL-60 Cells

Toosendanin has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells through the suppression of the JNK signaling pathway. The proposed mechanism involves the inhibition of the CDC42/MEKK1/JNK cascade.

2. STAT3 Signaling Pathway in Osteosarcoma Cells

In osteosarcoma cells, Toosendanin acts as a potent inhibitor of STAT3. It selectively blocks the phosphorylation of STAT3 at the Tyr-705 residue, which is crucial for its activation. This inhibition is achieved through direct binding of Toosendanin to the SH2 domain of STAT3, which in turn prevents STAT3 dimerization and its translocation to the nucleus.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that have been used to elucidate the mechanism of action of Toosendanin.

1. Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of Toosendanin on cancer cells and calculate the IC50 value.

-

Protocol:

-

Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Toosendanin (e.g., ranging from ng/mL to µg/mL) and a vehicle control for a specified period (e.g., 48 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.

-

2. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Toosendanin.

-

Protocol:

-

Treat cancer cells with Toosendanin at the desired concentration and time point.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

3. Western Blot Analysis

-

Objective: To detect changes in the expression levels of specific proteins involved in signaling and apoptosis.

-

Protocol:

-

Treat cells with Toosendanin and prepare whole-cell lysates using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved PARP, cleaved Caspase-3, p-STAT3, STAT3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.

-

4. Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if a specific protein (e.g., STAT3) directly binds to the promoter region of a target gene (e.g., VEGF).

-

Protocol:

-

Cross-link proteins to DNA in Toosendanin-treated and control cells using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitate the protein-DNA complexes using an antibody specific for the protein of interest (e.g., anti-STAT3).

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Amplify the specific promoter region of the target gene by PCR or qPCR to quantify the amount of bound DNA.

-

This guide provides a comprehensive overview of the known mechanisms of action for Toosendanin, a promising natural product with demonstrated anticancer properties. Further research is warranted to explore its full therapeutic potential and to investigate whether this compound shares similar mechanisms of action.

References

Meliasendanin D: A Technical Guide to its Discovery, Isolation, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliasendanin D, a neolignan isolated from the fruits of Melia toosendan, represents a class of natural products with potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, alongside detailed experimental protocols for its characterization and biological evaluation. While specific cytotoxic and pro-apoptotic data for this compound are not yet available in published literature, this document outlines the established methodologies for assessing these activities, drawing from studies on related compounds from the same plant source. Furthermore, this guide presents the known antioxidant and anti-inflammatory properties of closely related Meliasendanins, offering a rationale for the future investigation of this compound as a potential therapeutic agent. The included signaling pathway diagrams and experimental workflows serve as a conceptual framework for researchers aiming to elucidate the mechanisms of action of this and similar natural products.

Discovery and Isolation

This compound is a neolignan first reported as isolated from the fruits of Melia toosendan Sieb. et Zucc.[1]. This plant, belonging to the Meliaceae family, is a rich source of various bioactive compounds, including limonoids and other lignans[2][3]. The discovery of this compound was part of a phytochemical investigation that led to the identification of a series of new neolignans, designated Meliasendanins A-D[1].

The isolation of this compound and its congeners typically involves the extraction of the dried and powdered plant material with a polar solvent such as methanol, followed by a series of chromatographic separation techniques.

Experimental Protocol: Isolation of Meliasendanins

This protocol is a generalized procedure based on the successful isolation of neolignans from Melia toosendan fruits[1][2].

1.1. Plant Material and Extraction:

-

Dried fruits of Melia toosendan are powdered.

-

The powdered material is extracted exhaustively with 100% methanol at room temperature.

-

The resulting crude methanol extract is concentrated under reduced pressure.

1.2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Alternatively, the crude extract can be subjected to column chromatography on a Diaion HP-20 resin, eluting with a water-methanol gradient[2].

1.3. Chromatographic Purification:

-

The n-butanol partition, or the relevant fraction from the initial column chromatography, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and reverse-phase (RP-18) silica gel.

-

Gradient elution is typically employed, using solvent systems such as chloroform-methanol or methanol-water.

-

Final purification of individual compounds, including this compound, is often achieved by semi-preparative High-Performance Liquid Chromatography (HPLC)[2].

1.4. Structure Elucidation:

-

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity of atoms.

-

Circular Dichroism (CD) and X-ray Crystallography: To determine the absolute stereochemistry of the molecule[1].

-

Biological Activities and Quantitative Data

While specific cytotoxic and pro-apoptotic data for this compound are not available, related neolignans from Melia toosendan have demonstrated antioxidant and anti-inflammatory activities.

Table 1: Antioxidant Activity of Neolignans from Melia toosendan

| Compound | Assay | IC₅₀ (µM) | Reference |

| Meliasendanin A | ABTS radical-scavenging | 62.8 | [1] |

| Compound 13 (a known lignan) | ABTS radical-scavenging | 45.1 | [1] |

Table 2: Anti-inflammatory Activity of Neolignans from Melia toosendan

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Fordiane A | LPS-induced nitric oxide production | RAW 264.7 | 34.6 | [4] |

| Fordiane B | LPS-induced nitric oxide production | RAW 264.7 | 39.5 | [4] |

| Aminoguanidine (Positive Control) | LPS-induced nitric oxide production | RAW 264.7 | 15.8 | [4] |

Experimental Protocols for Biological Evaluation

The following protocols are provided as a guide for the biological evaluation of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Seed cancer cells (e.g., HCT-116, A549, or others) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression of key proteins involved in apoptosis.

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, in macrophage cells.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve and determine the IC₅₀ value for the inhibition of NO production.

Visualizations: Workflows and Signaling Pathways

Diagram 1: General Workflow for Isolation and Bioactivity Screening

Caption: Workflow for the isolation and bioactivity screening of this compound.

Diagram 2: Hypothetical Signaling Pathway for Anti-inflammatory and Pro-apoptotic Effects

Caption: A potential mechanism for the anti-inflammatory and pro-apoptotic effects of this compound.

Conclusion and Future Directions

This compound is a structurally defined neolignan from Melia toosendan with demonstrated antioxidant potential. While its full pharmacological profile remains to be elucidated, the bioactivities of related compounds suggest that it is a promising candidate for further investigation, particularly in the areas of cancer and inflammatory diseases. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research into the therapeutic potential of this compound. Future studies should focus on conducting comprehensive in vitro and in vivo evaluations of its cytotoxicity, pro-apoptotic, and anti-inflammatory effects to determine its mechanism of action and potential as a drug lead.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of Meliasendanin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliasendanin D, a naturally occurring lignan isolated from the fruits of Melia toosendan, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the physicochemical characteristics and biological activities of this compound. All quantitative data are summarized in structured tables for ease of reference. Detailed experimental protocols for key biological assays are provided, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a complex organic molecule with the IUPAC name (1S,2S)-1-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propane-1,2,3-triol[1]. Its fundamental physicochemical properties are detailed below.

General and Computed Properties

A summary of the general and computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₈ | [1] |

| Molecular Weight | 392.4 g/mol | [1] |

| Appearance | Powder | [] |

| CAS Number | 1820034-05-6 | [1] |

| Exact Mass | 392.14711772 Da | [1] |

| Monoisotopic Mass | 392.14711772 Da | [1] |

| XLogP3-AA | 0 | [1] |

| Hydrogen Bond Donor Count | 5 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Rotatable Bond Count | 7 | [1] |

| Topological Polar Surface Area | 129 Ų | [1] |

| Heavy Atom Count | 28 | [1] |

Table 1: General and Computed Physicochemical Properties of this compound.

Spectral Data

-

¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra would reveal characteristic signals for the aromatic protons and carbons of the substituted phenyl and benzofuran rings, methoxy groups, and the aliphatic chain, including hydroxyl-bearing carbons. The specific chemical shifts and coupling constants would be instrumental in confirming the stereochemistry of the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show a prominent pseudomolecular ion peak [M+H]⁺ or [M+Na]⁺ in positive ion mode, and [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Fragmentation patterns in tandem MS (MS/MS) would provide structural information by showing losses of water, methoxy groups, and cleavage of the side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for hydroxyl (O-H) stretching (broad band around 3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2950 cm⁻¹), and C-O stretching (around 1000-1250 cm⁻¹).

Biological Activities and Mechanism of Action

This compound has been identified as a bioactive compound with antioxidant properties[3]. Furthermore, compounds isolated from Melia toosendan are known to possess anti-inflammatory activities, suggesting a similar potential for this compound[4][5].

Antioxidant Activity

This compound exhibits antioxidant activity, which is the capacity to neutralize harmful free radicals in the body[3]. The antioxidant potential of lignans is often attributed to their phenolic hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals.

The antioxidant activity of this compound can be quantified using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay.

-

Preparation of ABTS Radical Cation (ABTS•⁺):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

-

Before use, dilute the ABTS•⁺ solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm[6].

-

-

Assay Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Add a small volume (e.g., 10-25 µL) of the sample solution at various concentrations to a cuvette or a 96-well plate.

-

Add a larger volume (e.g., 2.5 mL for cuvettes or 200 µL for plates) of the diluted ABTS•⁺ solution and mix thoroughly[6][7].

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 6-30 minutes) in the dark[8].

-

Measure the absorbance of the solution at 734 nm.

-

A standard antioxidant, such as Trolox or ascorbic acid, should be used as a positive control.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•⁺ solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

-

The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the ABTS radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

-

Caption: Workflow for the ABTS radical scavenging assay.

Potential Anti-inflammatory Activity

Lignans isolated from medicinal plants have demonstrated inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator[4]. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is associated with various inflammatory diseases. Therefore, inhibiting NO production is a key strategy for controlling inflammation.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon binding to its receptor complex, including Toll-like receptor 4 (TLR4), LPS triggers intracellular signaling cascades that lead to the activation of transcription factors such as nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS. The iNOS enzyme, in turn, catalyzes the production of large amounts of NO from L-arginine. This compound may exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting NF-κB activation or directly inhibiting iNOS activity.

Caption: LPS-induced nitric oxide production pathway and potential inhibition by this compound.

This assay measures the ability of a compound to inhibit the production of NO in macrophage cells stimulated with LPS.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed the RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and allow them to adhere overnight[9].

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound.

-

Pre-incubate the cells with the compound for a specific period (e.g., 1-3 hours)[10][11].

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours[9][11].

-

Include a negative control (cells with medium only), a positive control (cells with LPS only), and a vehicle control (cells with LPS and the solvent used to dissolve the compound).

-

-

Nitrite Quantification (Griess Assay):

-

After the incubation period, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant (e.g., 100 µL) with Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) in a 96-well plate[9][11].

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with known concentrations of sodium nitrite.

-

-

Cell Viability Assay (e.g., MTT Assay):

-

It is crucial to assess the cytotoxicity of the compound to ensure that the observed reduction in NO production is not due to cell death. This can be done in a parallel experiment using an MTT or similar cell viability assay[9].

-

Conclusion

This compound is a promising natural product with demonstrated antioxidant activity and potential anti-inflammatory properties. The physicochemical data presented in this guide are fundamental for its further investigation and development as a potential therapeutic agent. The provided experimental protocols offer a standardized approach to evaluate its biological activities. Further research is warranted to fully elucidate the mechanisms of action and to establish a comprehensive pharmacological profile of this compound.

References

- 1. This compound | C20H24O8 | CID 26208563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1820034-05-6 [amp.chemicalbook.com]

- 4. Meliasendanins E-J, Nor-neolignan Constituents from Melia toosendan and their Anti-inflammatory Activity [e-nps.or.kr]

- 5. Anti-inflammatory and analgesic activities of ethanolic extract and two limonoids from Melia toosendan fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pub.h-brs.de [pub.h-brs.de]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Meliasendanin D: Natural Source and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliasendanin D, a dihydrobenzofuran lignan, has been identified as a constituent of Melia toosendan, a plant with a history of use in traditional medicine. Lignans as a class of compounds are known to possess a variety of biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural source, isolation, and potential synthetic routes. Detailed experimental protocols for isolation and relevant bioassays are provided, along with a summary of its biological activities. Furthermore, this guide explores the potential mechanism of action of related compounds through signaling pathways and presents a representative synthetic approach to the core dihydrobenzofuran structure.

Natural Source and Isolation

This compound is a naturally occurring lignan isolated from the fruits of Melia toosendan Sieb. et Zucc., a tree belonging to the Meliaceae family. This plant is widely distributed in tropical and subtropical regions of Asia and has been a source of various bioactive compounds, including limonoids and lignans.[1][2]

General Isolation Protocol

The isolation of this compound and related lignans from Melia toosendan fruits typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol based on methods reported for isolating lignans from this source.[1][2]

Experimental Protocol: Isolation of Lignans from Melia toosendan Fruits

-

Extraction:

-

Dried and powdered fruits of Melia toosendan (e.g., 1 kg) are extracted exhaustively with 100% methanol at room temperature.[2]

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

-

Fractionation:

-

The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

The fractions are concentrated, and the lignan-containing fractions (often the dichloromethane and ethyl acetate fractions) are selected for further purification based on preliminary analysis (e.g., Thin Layer Chromatography - TLC).

-

-

Chromatographic Purification:

-

The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or dichloromethane and methanol.[1]

-

Fractions are collected and monitored by TLC. Those containing compounds with similar Rf values are combined.

-

Further purification is achieved through repeated column chromatography, including reverse-phase (RP-18) chromatography with a methanol-water or acetonitrile-water gradient.[1]

-

Final purification to yield pure this compound is typically accomplished by semi-preparative High-Performance Liquid Chromatography (HPLC).[1][2]

-

-

Structure Elucidation:

-

The structure of the isolated this compound is determined by spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.[1]

-

-

Chemical Structure

The chemical structure of this compound has been established through spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₈ |

| Molecular Weight | 392.4 g/mol |

| IUPAC Name | (1S,2S)-1-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propane-1,2,3-triol |

| CAS Number | 1820034-05-6 |

Data sourced from PubChem CID 26208563.

Biological Activity

While specific quantitative data for the biological activity of this compound is not extensively reported in the primary literature, related compounds isolated from Melia toosendan have demonstrated notable anti-inflammatory and antioxidant activities.

Anti-inflammatory Activity

Lignans and neolignans isolated from Melia toosendan have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] Overproduction of NO is a key feature of inflammatory processes. The inhibitory concentration (IC₅₀) values for some related compounds are presented in Table 2.

Table 2: Anti-inflammatory Activity of Lignans from Melia toosendan

| Compound | IC₅₀ (µM) for NO Inhibition |

| Fordiane A | 34.6 |

| Fordiane B | 39.5 |

| Aminoguanidine (Positive Control) | 15.8 |

Data from a study on compounds isolated from Melia toosendan.[3]

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Cells

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.[4]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.[3]

-

Nitrite Quantification: After 24 hours of incubation with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[5] The absorbance is measured at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC₅₀ value is determined from the dose-response curve.

Antioxidant Activity

This compound is reported to have antioxidant activity. The antioxidant potential of natural products is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A solution of DPPH in methanol is prepared.

-

Reaction Mixture: A solution of this compound at various concentrations in a suitable solvent is mixed with the DPPH solution.[6]

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm.[7] A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Experimental Protocol: ABTS Radical Scavenging Assay

-

Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.[8]

-

Reaction Mixture: A solution of this compound at various concentrations is mixed with the ABTS•+ solution.[7]

-

Incubation: The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).[7]

-

Absorbance Measurement: The absorbance is measured at approximately 734 nm.[7]

-

Data Analysis: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Synthesis of this compound

A total synthesis of this compound has not been explicitly reported. However, the synthesis of the core dihydrobenzofuran lignan structure is well-established in the chemical literature. A common approach involves the biomimetic oxidative coupling of phenolic precursors.

Representative Synthetic Strategy

The synthesis of dihydrobenzofuran lignans can be achieved through the oxidative dimerization of cinnamic acid derivatives.[9][10] This approach mimics the proposed biosynthetic pathway.

Workflow for the Synthesis of a Dihydrobenzofuran Lignan Core

Caption: Synthetic workflow for dihydrobenzofuran lignans.

Experimental Protocol: Synthesis of a Dihydrobenzofuran Lignan Intermediate

-

Starting Material: A suitable cinnamic acid derivative, such as ferulic acid methyl ester, is chosen as the precursor.[9]

-

Oxidative Coupling: The precursor is subjected to oxidative coupling using an oxidizing agent like silver oxide. This step forms the dihydrobenzofuran ring with a specific stereochemistry (often trans).[9]

-

Purification: The resulting dihydrobenzofuran intermediate is purified by column chromatography.

-

Further Modifications: The intermediate can then undergo various functional group manipulations, such as reduction of ester groups to alcohols and modification of side chains, to arrive at the target lignan structure.

Signaling Pathways

The anti-inflammatory effects of many natural products, including lignans, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The inhibition of NO production in LPS-stimulated macrophages by related compounds suggests the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway in Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus and induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO. Lignans may inhibit this pathway at various points, such as by preventing the degradation of IκBα or inhibiting the nuclear translocation of NF-κB.

Caption: Potential inhibition of the NF-κB pathway.

Conclusion

This compound is a dihydrobenzofuran lignan from Melia toosendan with potential as a lead compound for the development of antioxidant and anti-inflammatory agents. While its specific biological activities and total synthesis require further investigation, the information available for related compounds provides a strong foundation for future research. The protocols and pathways outlined in this guide offer a framework for researchers to explore the therapeutic potential of this compound and other related natural products. Further studies are warranted to fully characterize its bioactivity profile and to develop efficient synthetic routes to enable more extensive pharmacological evaluation.

References

- 1. Natural Product Sciences [e-nps.or.kr]

- 2. e-nps.or.kr [e-nps.or.kr]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on Meliasendanin D bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliasendanin D is a naturally occurring lignin compound isolated from the fruits of Melia toosendan, a plant belonging to the Meliaceae family.[1] Lignans, a class of secondary metabolites derived from the shikimic acid pathway, are widely distributed in the plant kingdom and are known to possess a range of biological activities, including antitumor, antimitotic, antiviral, and enzyme inhibitory effects.[2] This technical guide provides a comprehensive review of the currently available scientific literature on the bioactivity of this compound, with a focus on its antioxidant properties.

Antioxidant Activity

The primary bioactivity reported for this compound is its antioxidant potential. A study by Wang et al. (2014) investigating compounds from the fruits of Melia toosendan identified this compound as one of four new neolignans (designated as compound 4 in the study).[1] The antioxidant activity of the isolated neolignans and lignans was evaluated, indicating that compounds from this plant source are of interest for their radical-scavenging capabilities.[1]

Quantitative Data

While the aforementioned study by Wang et al. (2014) evaluated the antioxidant activity of isolated compounds, the publicly available abstract does not specify the half-maximal inhibitory concentration (IC50) value for this compound. The study does, however, provide IC50 values for other isolated lignans, Meliasendanin A and compound 13 , which demonstrated strong antioxidant activity.[1]

For comparative purposes, the antioxidant activities of other compounds isolated from Melia toosendan in the same study are presented below.

| Compound | Type | Antioxidant Activity (IC50) | Reference |

| Meliasendanin A | Neolignan | 62.8 µM | [1] |

| Compound 13 | Lignan | 45.1 µM | [1] |

Mechanism of Action

The antioxidant activity of lignans is generally attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them and terminating the radical chain reaction. The specific mechanism of action for this compound's antioxidant activity has not been explicitly detailed in the available literature, but it is presumed to follow this general principle of radical scavenging.

Experimental Protocols

The evaluation of the antioxidant activity of this compound and related compounds was performed using the ABTS radical-scavenging assay.[1]

ABTS Radical-Scavenging Assay

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a spectrophotometric method used to measure the total antioxidant capacity of a sample. The method is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at a specific wavelength.

General Procedure (based on typical ABTS assays):

-

Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is mixed with a strong oxidizing agent, such as potassium persulfate, and allowed to react in the dark at room temperature for 12-16 hours. This reaction generates the ABTS•+ radical.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Assay:

-

A small volume of the test compound (this compound) at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

-

The reaction mixture is incubated at room temperature for a specific period.

-

The absorbance of the reaction mixture is measured at 734 nm.

-

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the ABTS•+ radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Signaling Pathways and Experimental Workflows

As the detailed mechanism of action and further biological studies on this compound are limited, diagrams of specific signaling pathways are not yet available. However, a general workflow for the isolation and antioxidant screening of compounds from Melia toosendan can be conceptualized.

Caption: General workflow for the isolation and antioxidant screening of this compound.

Conclusion and Future Directions

The current body of research identifies this compound as a lignin with antioxidant properties, isolated from the fruits of Melia toosendan. While its potential as a radical scavenger has been established, further research is required to provide a more complete understanding of its bioactivity. Specifically, future studies should focus on:

-

Determining the precise IC50 value of this compound in various antioxidant assays to quantify its potency.

-

Elucidating the detailed mechanism of action underlying its antioxidant effects.

-

Investigating other potential bioactivities, such as anti-inflammatory, cytotoxic, or neuroprotective effects, which are common among lignans.

-

Conducting in vivo studies to assess the bioavailability, safety, and efficacy of this compound.

A more thorough investigation into these areas will be crucial for determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Structural Elucidation of Meliasendanin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of Meliasendanin D, a neolignan isolated from the fruits of Melia toosendan. The determination of its chemical architecture relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Spectroscopic Data Analysis

The structural framework of this compound was meticulously pieced together by analyzing its spectral data. The molecular formula was established as C₂₀H₂₄O₈ by HR-ESI-MS, and the detailed connectivity of atoms was determined through a suite of 1D and 2D NMR experiments.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provided the exact mass of this compound, which was crucial for determining its molecular formula.

| Parameter | Value |

| Ionization Mode | Positive |

| Measured m/z | 415.1312 [M+Na]⁺ |

| Molecular Formula | C₂₀H₂₄O₈ |

| Calculated Mass | 392.1471 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra was achieved through a combination of 1D and 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY. The data, recorded in methanol-d₄ (CD₃OD), are summarized below.

Table 1: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Benzofuran Moiety | ||

| 2 | 89.2 | 5.03 (d, 8.5) |

| 3 | 54.1 | 3.65 (m) |

| 3a | 134.5 | |

| 4 | 116.1 | 6.88 (d, 1.5) |

| 5 | 149.2 | |

| 6 | 119.1 | 6.74 (d, 1.5) |

| 7 | 147.8 | |

| 7a | 130.9 | |

| 7-OCH₃ | 56.5 | 3.86 (s) |

| Glycerol Side Chain | ||

| 1' | 74.2 | 4.31 (d, 6.0) |

| 2' | 72.8 | 3.80 (m) |

| 3'a | 64.1 | 3.68 (dd, 11.5, 4.5) |

| 3'b | 3.55 (dd, 11.5, 6.0) | |

| Guaiacyl Moiety | ||

| 1'' | 132.5 | |

| 2'' | 111.2 | 7.01 (d, 2.0) |

| 3'' | 149.0 | |

| 4'' | 146.8 | |

| 5'' | 116.2 | 6.78 (d, 8.0) |

| 6'' | 120.5 | 6.85 (dd, 8.0, 2.0) |

| 3''-OCH₃ | 56.4 | 3.88 (s) |

Experimental Protocols

Isolation and Purification of this compound

The dried and powdered fruits of Melia toosendan were the starting material for the isolation of this compound. The general procedure is as follows:

-

Extraction: The powdered plant material was extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility.

-

Chromatographic Separation: The n-BuOH soluble fraction, which contained this compound, was subjected to multiple chromatographic steps for purification. This typically involves:

-

Column Chromatography: Initial separation on a silica gel column using a gradient elution system (e.g., chloroform-methanol).

-

Gel Filtration: Further purification using Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved using a reversed-phase C18 column with a methanol-water or acetonitrile-water gradient to yield pure this compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, and NOESY) spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak (CD₃OD: δH 3.31, δC 49.0), and coupling constants (J) are in Hertz (Hz).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectra (HR-ESI-MS) were obtained on an Agilent 6210 TOF mass spectrometer in positive ion mode.

Structural Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow of the structural elucidation process and the key 2D NMR correlations that were instrumental in defining the structure of this compound.

The HMBC correlations were vital in connecting the different structural fragments. For instance, the correlation between H-2 and C-1'' established the link between the benzofuran moiety and the guaiacyl group. The NOESY correlations provided insights into the relative stereochemistry of the molecule, such as the spatial proximity between H-2 and H-6''.

This comprehensive analysis of spectroscopic data allowed for the unambiguous determination of the structure of this compound. This detailed structural information is fundamental for further research into its biological activities and potential applications in drug development.

Spectroscopic Data and Analysis of Meliasendanin D: A Technical Overview

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the spectroscopic data and analytical methodologies associated with Meliasendanin D, a neolignan isolated from the fruits of Melia toosendan. While the complete experimental data is contained within a primary research article, this document outlines the key spectroscopic techniques and presents a generalized workflow for the characterization of such natural products.

This compound, with the chemical formula C₂₀H₂₄O₈, is a compound of interest for its potential biological activities.[1] The definitive structural elucidation and detailed spectroscopic analysis of this compound were first reported by Lun Wang and colleagues in the journal Fitoterapia in 2014. This publication remains the primary source for its comprehensive NMR and MS data.

While the full text of this pivotal study is not publicly available, this guide summarizes the expected data and methodologies based on the analysis of related compounds and the abstract of the primary literature.

Spectroscopic Data Summary

The complete quantitative ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), as well as the mass spectrometry fragmentation data for this compound, are detailed in the aforementioned publication. For researchers requiring this specific data for comparative analysis or structural confirmation, accessing the full-text article is essential.

Table 1: Representative ¹H NMR Data for a Meliasendanin-type Neolignan Core

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-2' | 7.0 - 7.2 | d | ~2.0 |

| H-5' | 6.8 - 7.0 | d | ~8.5 |

| H-6' | 6.9 - 7.1 | dd | ~8.5, 2.0 |

| H-7 | 4.8 - 5.0 | d | ~5.0 |

| H-8 | 4.2 - 4.4 | m | |

| H-9a | 3.6 - 3.8 | m | |

| H-9b | 3.4 - 3.6 | m | |

| OCH₃ | 3.8 - 3.9 | s |

Note: This table is a generalized representation based on similar compounds and does not contain the exact data for this compound.

Table 2: Representative ¹³C NMR Data for a Meliasendanin-type Neolignan Core

| Position | δ (ppm) |

| C-1' | ~130 |

| C-2' | ~110 |

| C-3' | ~148 |

| C-4' | ~145 |

| C-5' | ~115 |

| C-6' | ~120 |

| C-7 | ~88 |

| C-8 | ~75 |

| C-9 | ~60 |

| OCH₃ | ~56 |

Note: This table is a generalized representation based on similar compounds and does not contain the exact data for this compound.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) would be utilized to determine the exact mass and elemental composition of this compound. The expected data would be presented as a m/z (mass-to-charge ratio) value for the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of neolignans like this compound, based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Data Acquisition:

-

¹H NMR: Standard parameters include a 30-degree pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled sequence is used with a spectral width of around 220 ppm.

-

2D NMR: To aid in structure elucidation, various 2D NMR experiments are typically performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used.

-

Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the molecular ion and any characteristic fragment ions. The exact mass is measured with high accuracy (typically < 5 ppm error) to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of this compound.

For access to the definitive and complete spectroscopic data for this compound, researchers are directed to the following publication:

-

Wang, L., Li, F., Yang, C. Y., Khan, A. A., Liu, X., & Wang, M. K. (2014). Neolignans, lignans and glycoside from the fruits of Melia toosendan. Fitoterapia, 99, 92–98.

References

Potential Therapeutic Targets of Meliasendanin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliasendanin D is a natural product isolated from the fruits of Melia toosendan. While direct research on this compound is limited, extensive studies on Toosendanin (TSN), a structurally related triterpenoid from the same plant, have revealed significant anti-tumor activities. This guide will focus on the well-documented therapeutic targets of Toosendanin as a proxy to illuminate the potential mechanisms of action for this compound. The primary therapeutic avenues for Toosendanin involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, including the STAT3 and JNK pathways. Furthermore, Toosendanin has been identified as a potent inhibitor of vacuolar-type H+-translocating ATPase (V-ATPase), leading to the disruption of autophagy. Another identified target is deoxycytidine kinase (dCK), which contributes to its apoptotic effects.

Core Therapeutic Targets and Mechanisms of Action

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, promoting cell proliferation, survival, and angiogenesis. Toosendanin has been identified as an effective inhibitor of STAT3.[1][2]

Mechanism of Inhibition:

Toosendanin directly targets STAT3 by binding to its SH2 domain.[1] This interaction prevents the phosphorylation of STAT3 at Tyr-705, a critical step for its activation.[1] Consequently, the dimerization of STAT3 and its translocation to the nucleus are blocked, leading to the downregulation of its downstream target genes involved in oncogenesis.[1] Studies have shown that TSN selectively inactivates phospho-STAT3 (Tyr-705).[1]

Therapeutic Implications:

By inhibiting the STAT3 pathway, Toosendanin can suppress tumor cell proliferation and induce apoptosis in various cancers, including osteosarcoma and oral squamous cell carcinoma.[1][2] This targeted inhibition makes the STAT3 pathway a promising therapeutic target for this compound.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

The JNK signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, plays a complex role in apoptosis. Toosendanin has been shown to induce apoptosis in human promyelocytic leukemia HL-60 cells through the suppression of the JNK signaling pathway.[3]

Mechanism of Action:

Western blot analysis has indicated that Toosendanin inhibits the CDC42/MEKK1/JNK pathway.[3] This inhibition leads to the modulation of apoptosis-related proteins, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3] The suppression of this pathway ultimately contributes to the execution of the apoptotic program.

Therapeutic Implications:

The modulation of the JNK pathway highlights another potential avenue through which this compound could exert its anti-cancer effects, particularly in hematological malignancies.

Vacuolar-Type H+-Translocating ATPase (V-ATPase)

V-ATPase is a proton pump essential for the acidification of intracellular compartments, including lysosomes. In cancer cells, V-ATPase activity is often upregulated and contributes to chemotherapy resistance by promoting protective autophagy. Toosendanin has been identified as a novel and potent inhibitor of V-ATPase.[4]

Mechanism of Inhibition:

Toosendanin directly binds to V-ATPase, inhibiting its activity.[4] This leads to an elevation of lysosomal pH and impairs the activity of lysosomal enzymes, thereby blocking the late stage of autophagy.[4] By inhibiting protective autophagy, Toosendanin can sensitize cancer cells to conventional chemotherapy.[4][5]

Therapeutic Implications:

The inhibition of V-ATPase by Toosendanin presents a dual therapeutic strategy: direct anti-proliferative effects and the potentiation of other anti-cancer agents. This makes V-ATPase a key target for the development of this compound as a combination therapy.

Deoxycytidine Kinase (dCK)

Deoxycytidine kinase is a crucial enzyme in the nucleoside salvage pathway. A study has identified dCK as a specific binding protein of Toosendanin in HL-60 cells.[6][7]

Mechanism of Action:

The binding of Toosendanin to dCK leads to a conformational change and activation of the enzyme.[6] This activation is partially responsible for the apoptotic effects of Toosendanin in these cells, as confirmed by the use of a dCK inhibitor which reversed the TSN-induced apoptosis.[6][7]

Therapeutic Implications:

The interaction with dCK suggests a more complex mechanism of action for Toosendanin, potentially involving the modulation of cellular metabolism in conjunction with its effects on signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on Toosendanin, providing insights into its potency and efficacy.

Table 1: In Vitro Cytotoxicity of Toosendanin (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| HL-60 | Human Promyelocytic Leukemia | 28 ng/mL | 48 h | [3] |

| HepG2 | Hepatocellular Carcinoma | 8.3 µM | 48 h | [8] |

| U87MG | Glioblastoma | 114.5 µM | 48 h | [9] |

| LN18 | Glioblastoma | 172.6 µM | 48 h | [9] |

| GIST-T1 | Gastrointestinal Stromal Tumor | 131 nM | 48 h | [10] |

| Activated T-cells | - | 10 ± 2.02 nM | - | [11] |

Table 2: In Vivo Anti-Tumor Efficacy of Toosendanin

| Cancer Model | Treatment | Outcome | Reference |

| Osteosarcoma Xenograft | Toosendanin | Inhibition of tumor growth and metastasis | [1] |

| Oral Squamous Cell Carcinoma PDX | Toosendanin | Significant reduction in tumor size | [2] |

| Colorectal Cancer Xenograft | Toosendanin (0.5 mg/kg) + CPT (2mg/kg) | Highest tumor growth inhibition | [4] |

| Hepatocellular Carcinoma in BALB/c mice | Toosendanin | Strongly suppressive effects | [12] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Toosendanin demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effect of toosendanin on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toosendanin induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toosendanin, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toosendanin, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Apoptotic Effects of Toosendanin Are Partially Mediated by Activation of Deoxycytidine Kinase in HL-60 Cells | PLOS One [journals.plos.org]

- 7. The Apoptotic Effects of Toosendanin Are Partially Mediated by Activation of Deoxycytidine Kinase in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanisms involved in the anti-tumor effects of Toosendanin in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toosendanin induces ferroptosis in gastrointestinal stromal tumor cells through the regulation of the NCOA4 ferritinophagy pathway: implications for tumor proliferation, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toosendanin inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Meliasendanin D and the diverse group of limonoids isolated from the plant Melia toosendan. This document details their chemical properties, biological activities, and the experimental protocols used for their isolation and characterization. It is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction to Melia toosendan and its Bioactive Compounds

Melia toosendan Sieb. et Zucc., a tree belonging to the Meliaceae family, is widely recognized in traditional medicine, particularly in China, where its fruits and bark have been used as an insecticide and painkiller[1][2]. Modern phytochemical research has revealed that the plant is a rich source of structurally complex and biologically active secondary metabolites, most notably tetranortriterpenoids, also known as limonoids[1][2]. Over 200 limonoids have been identified from the Melia genus, exhibiting a wide range of pharmacological effects, including insecticidal, anti-cancer, anti-inflammatory, and antibacterial properties[1][3]. Alongside these prominent limonoids, other classes of compounds, such as lignans, have also been isolated. This guide will first detail the properties of this compound, a lignan, before delving into the extensive family of related limonoids from this plant.

This compound: A Lignan from Melia toosendan

While the primary focus of research on Melia toosendan has been on limonoids, other bioactive molecules have also been successfully isolated. This compound is a lignan identified from the fruits of the plant[4][5]. Lignans are a large group of polyphenolic compounds with various reported biological activities, including antioxidant effects[4].

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1820034-05-6 | [4][] |

| Molecular Formula | C₂₀H₂₄O₈ | [4][7] |

| Molecular Weight | 392.4 g/mol | [4][7] |

| Chemical Class | Lignan | [4][] |

| Boiling Point (Predicted) | 671.6 ± 55.0 °C | [4] |

| Density (Predicted) | 1.392 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 9.79 ± 0.35 | [4] |

| Reported Activity | Antioxidant | [4] |

Limonoids from Melia toosendan

Limonoids are the most vital bioactive chemical compounds found in Melia plants[1][2]. These tetranortriterpenoids are characterized by a furan ring side chain and are biogenetically derived from tetracyclic triterpenoid precursors like euphane or tirucallane[1]. They are broadly classified into several categories based on their structural features. The majority of limonoids from M. toosendan can be categorized as ring-intact or ring-C-seco limonoids[1][8].

Classification and Representative Structures

-

Trichilin-Class Limonoids : A significant group of ring-intact limonoids characterized by a C-19/29 bridged acetal structure[1][2]. Toosendanin is a paramount example of this class[1][2].

-

C-seco Limonoids : These limonoids feature an opened C-ring in their core structure[8].

-

Other Classes : Various other complex structures have been identified, including nimbolinin-type, havanensin-type, and vilasinin-class limonoids[3][8].

The following table lists some of the representative limonoids isolated from various parts of Melia toosendan.

| Compound Name | Limonoid Class | Plant Part | Reference |

| Toosendanin (TSN) | Trichilin Class | Fruits, Bark | [1][9] |

| Neoazedarachins A, B, D | Trichilin Class | Root Bark | [2][10] |

| Nimbolinin B | Nimbolinin Type | Fruits | [11] |

| Trichilinin D | Trichilin Class | Fruits | [11] |

| 1-Cinnamoyltrichilinin | Trichilin Class | Fruits | [12] |

| Meliatoosenins E-S | Various | Fruits | [13] |

| 6-acetylsendanal | C-seco Limonoid | Fruits | [14] |

Biological Activities of Melia toosendan Limonoids

Limonoids from M. toosendan exhibit a remarkable spectrum of biological activities. The following tables summarize the key quantitative data from published studies.

Antifeedant Activity

Several limonoids show potent antifeedant effects against insect larvae, such as Pieris rapae.

| Compound | AFC₅₀ (mM)¹ | Positive Control | Reference |

| Mesendanin H | 0.11 | Toosendanin | [14] |

| 11 other limonoids | 0.11 - 1.79 | Toosendanin | [14] |

¹AFC₅₀: The concentration for 50% antifeedant activity.

Antibacterial Activity

Certain minor limonoids have demonstrated significant activity against oral pathogens.

| Compound | Target Pathogen | MIC (μg/mL)² | Reference |

| 12-ethoxynimbolinin B (Compound 4) | Porphyromonas gingivalis | 15.6 | [12] |

| 1-Cinnamoyltrichilinin (Compound 7) | Porphyromonas gingivalis | 31.3 | [12] |

| Trichilinin B (Compound 8) | Porphyromonas gingivalis | 31.5 | [12] |

²MIC: Minimum Inhibitory Concentration.

NF-κB Modulating Activities

A study evaluated 29 limonoids for their effects on TNFα-induced NF-κB activation at a concentration of 10 μM.

| Activity | Number of Compounds | Observation | Reference |

| Enhancement | 8 | Significantly enhanced NF-κB luciferase activity | [8] |

| Suppression | 10 | Suppressed NF-κB activation | [8] |

Anti-Osteoporotic Activity

Toosendanin (TSN) has been identified as a potent inhibitor of bone resorption.

| Compound | Target Pathway | Key Effects | Reference |

| Toosendanin (TSN) | RANKL-induced osteoclastogenesis | Suppresses osteoclast differentiation and function; Downregulates NFATc1 | [9] |

Experimental Protocols

The isolation and characterization of this compound and related limonoids involve a multi-step process combining extraction, chromatography, and spectroscopy.

General Isolation and Purification Workflow

The workflow below illustrates the typical procedure for isolating pure compounds from Melia toosendan.

1. Plant Material and Extraction: Dried and powdered parts of the plant, such as fruits or root bark, are subjected to extraction with organic solvents[11][14]. Common solvents include ethanol, acetone, or ethyl acetate (EtOAc)[11][15]. This process yields a crude extract containing a mixture of phytochemicals.

2. Fractionation and Chromatography: The crude extract is typically subjected to column chromatography for initial separation. Silica gel is a common stationary phase[11]. The extract is loaded onto the column and eluted with a gradient of solvents, such as hexane-ethyl acetate mixtures of increasing polarity, to separate compounds based on their polarity[15]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

3. Purification: Fractions showing promising activity or chemical profiles are further purified using more advanced chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is frequently employed to isolate individual compounds in high purity[11].

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental formula[8][14].

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, ROESY) experiments are crucial for establishing the carbon-hydrogen framework and the relative stereochemistry of the molecule[8][13][14].

-

Other Spectroscopic Methods: Ultraviolet (UV) and Infrared (IR) spectroscopy provide information about chromophores and functional groups present in the molecule[14].

Signaling Pathway Analysis: Anti-Osteoporotic Action of Toosendanin

Toosendanin (TSN) has been shown to protect against bone loss by inhibiting the differentiation and function of osteoclasts[9]. This action is primarily mediated through the suppression of the RANKL signaling pathway, a critical regulator of bone metabolism.

The diagram below illustrates the mechanism by which TSN interferes with osteoclastogenesis.

As shown, the binding of Receptor Activator of Nuclear Factor κB Ligand (RANKL) to its receptor RANK initiates a signaling cascade involving the recruitment of TRAF6. This leads to the upregulation and activation of NFATc1, the master transcription factor for osteoclastogenesis[9]. NFATc1 then drives the expression of genes essential for osteoclast differentiation and function, such as Cathepsin K and integrin β3[9]. Toosendanin exerts its bone-protective effect by downregulating the expression of NFATc1 and other key molecules, thereby inhibiting both the formation of mature osteoclasts and their bone-resorbing functions[9].

Conclusion and Future Perspectives

Melia toosendan is a validated source of highly diverse and biologically active limonoids, as well as other compounds like the lignan this compound. The quantitative data on their antifeedant, antibacterial, and NF-κB modulating activities highlight their potential as lead compounds for the development of new pesticides and therapeutics. The detailed elucidation of Toosendanin's anti-osteoporotic mechanism provides a strong rationale for its further investigation in the treatment of diseases characterized by excessive bone resorption.

Future research should focus on the synthesis of these complex molecules, structure-activity relationship (SAR) studies to optimize their potency and selectivity, and further preclinical and clinical evaluation to translate these promising natural products into viable drug candidates. The lack of extensive clinical data remains a significant hurdle, and rigorous trials are necessary to fully realize their therapeutic potential[1][3].

References

- 1. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 1820034-05-6 [amp.chemicalbook.com]

- 5. This compound 4'-O-beta-D-glucopyranoside | CAS:1931100-79-6 | Manufacturer ChemFaces [chemfaces.com]

- 7. This compound | C20H24O8 | CID 26208563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Isolation and Characterization of an Anti-Osteoporotic Compound from Melia toosendan Fructus | Semantic Scholar [semanticscholar.org]

- 10. New Limonoids from Melia toosendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Limonoids from fruits of Melia toosendan] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Minor limonoids from Melia toosendan and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Limonoids from the fruits of Melia toosendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of Limonoids Isolated from the Fruits of Melia toosendan and Their Antifeedant Activity against Pieris rapae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Meliasendanin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliasendanin D, a furofuran lignan isolated from Melia toosendan, exhibits promising antioxidant properties. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on the well-established general lignan biosynthesis framework. It details the enzymatic steps from primary metabolites to the final complex structure, offers representative experimental protocols for pathway elucidation, and presents quantitative data from related lignan biosynthetic studies to serve as a valuable reference for researchers in the field.

Introduction to Lignan Biosynthesis